Deoxy-V-Trypt E
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Overview
Description
Deoxy-V-Trypt E is a synthetic compound derived from the amino acid tryptophan It is characterized by the removal of an oxygen atom from the tryptophan molecule, resulting in a deoxygenated form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Deoxy-V-Trypt E typically involves the deoxygenation of tryptophan. One common method is the reduction of tryptophan using a suitable reducing agent under controlled conditions. For instance, the use of sodium borohydride in an aqueous solution can effectively remove the oxygen atom from the tryptophan molecule, yielding this compound.
Industrial Production Methods
Industrial production of this compound often employs microbial biosynthesis. Metabolic engineering of microorganisms such as Escherichia coli can be utilized to produce this compound through fermentation processes. By optimizing the metabolic pathways and enhancing the expression of key enzymes, high yields of this compound can be achieved in an environmentally friendly and cost-effective manner .
Chemical Reactions Analysis
Types of Reactions
Deoxy-V-Trypt E undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Further reduction can lead to the formation of fully deoxygenated derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are effective reducing agents.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Fully deoxygenated derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Deoxy-V-Trypt E has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate for neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Deoxy-V-Trypt E involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, influencing metabolic processes. The deoxygenated form of tryptophan can modulate the activity of enzymes involved in neurotransmitter synthesis, potentially affecting neurological functions .
Comparison with Similar Compounds
Similar Compounds
Deoxy-tryptophan: Another deoxygenated form of tryptophan with similar properties.
Deoxy-tyrosine: A deoxygenated form of tyrosine with distinct chemical behavior.
Deoxy-phenylalanine: A deoxygenated form of phenylalanine used in similar applications.
Uniqueness
Its ability to modulate enzyme activity and influence metabolic pathways sets it apart from other deoxygenated amino acids .
Properties
CAS No. |
95273-83-9 |
---|---|
Molecular Formula |
C56H68N6O8 |
Molecular Weight |
953.2 g/mol |
IUPAC Name |
methyl (13S,15S,17R)-13-[(1R,9R,10S,11R,12R,19R)-10-[[(2S)-1-ethoxy-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C56H68N6O8/c1-7-33-25-34-29-55(52(66)69-6,46-38(19-23-61(31-33)32-34)37-16-11-13-18-42(37)58-46)40-27-39-44(28-45(40)68-5)60(4)49-54(39)21-24-62-22-14-20-53(8-2,48(54)62)50(64)56(49,67)51(65)59-43(47(63)70-9-3)26-35-30-57-41-17-12-10-15-36(35)41/h10-18,20,27-28,30,33-34,43,48-50,57-58,64,67H,7-9,19,21-26,29,31-32H2,1-6H3,(H,59,65)/t33-,34+,43+,48+,49-,50-,53-,54-,55+,56+/m1/s1 |
InChI Key |
GUZHKWGJIUQTGH-CDBVHANDSA-N |
Isomeric SMILES |
CC[C@@H]1C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OCC)O)O)CC)OC)C(=O)OC |
Canonical SMILES |
CCC1CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC)O)O)CC)OC)C(=O)OC |
Origin of Product |
United States |
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